An In-depth Technical Guide to 4-Fluorobenzene-1,3-dicarboxylic Acid
An In-depth Technical Guide to 4-Fluorobenzene-1,3-dicarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical and physical properties, synthesis, and applications of 4-Fluorobenzene-1,3-dicarboxylic acid, a key building block in the development of advanced materials and pharmaceutical compounds.
Core Chemical Properties and Identifiers
4-Fluorobenzene-1,3-dicarboxylic acid, also known as 4-fluoroisophthalic acid, is a fluorinated aromatic dicarboxylic acid.[1][2][3] The presence of a fluorine atom on the benzene ring significantly influences the molecule's electronic properties, reactivity, and the characteristics of polymers derived from it.[1] This compound serves as a versatile monomer for high-performance polymers and as a linker in the synthesis of metal-organic frameworks (MOFs).[1]
Table 1: Chemical and Physical Properties of 4-Fluorobenzene-1,3-dicarboxylic Acid
| Property | Value | Reference(s) |
| IUPAC Name | 4-fluorobenzene-1,3-dicarboxylic acid | [1][2][4] |
| Synonyms | 4-Fluoroisophthalic acid, 4-fluoro-isophthalic acid | [1][2][3] |
| CAS Number | 327-95-7 | [1][2][4] |
| Molecular Formula | C₈H₅FO₄ | [1][2] |
| Molecular Weight | 184.12 g/mol | [1][2][4] |
| Appearance | Solid | [1][4] |
| Melting Point | 300-301 °C | [4][5] |
| Boiling Point | 403.4±30.0 °C (Predicted) | [5] |
| Density | 1.551±0.06 g/cm³ (Predicted) | [5] |
| pKa | 2.90±0.10 (Predicted) | [5] |
| LogP | 1.43 | [4] |
| Purity | ≥98% | [3][4] |
Synthesis and Experimental Protocols
The synthesis of 4-Fluorobenzene-1,3-dicarboxylic acid can be achieved through various established routes. A common and effective method involves the manipulation of a dihalogenated precursor, specifically 1,3-dibromo-4-fluorobenzene.[1] This precursor is then converted to the target dicarboxylic acid via a Grignard reaction followed by carboxylation.[1]
This protocol outlines the conversion of 1,3-dibromo-4-fluorobenzene to 4-Fluorobenzene-1,3-dicarboxylic acid.
Materials:
-
1,3-dibromo-4-fluorobenzene
-
Magnesium turnings
-
Anhydrous diethyl ether or THF
-
Iodine crystal (as initiator)
-
Dry ice (solid carbon dioxide)
-
Hydrochloric acid (HCl), aqueous solution
-
Standard glassware for Grignard reaction under inert atmosphere
Procedure:
-
Grignard Reagent Formation: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, place magnesium turnings. Add a small crystal of iodine. A solution of 1,3-dibromo-4-fluorobenzene in anhydrous ether is added dropwise from the dropping funnel. The reaction is initiated, which is often indicated by a color change and gentle refluxing. The mixture is stirred and refluxed until the magnesium is consumed, forming the bis-Grignard reagent.
-
Carboxylation: The reaction flask is cooled in an ice-salt bath. Finely crushed dry ice is added in excess to the vigorously stirred Grignard solution. The addition of dry ice should be done cautiously to control the exothermic reaction.
-
Work-up and Isolation: After the addition of dry ice is complete and the mixture has warmed to room temperature, the reaction is quenched by the slow addition of aqueous HCl. This protonates the carboxylate salts. The ether layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are then washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude 4-Fluorobenzene-1,3-dicarboxylic acid.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as aqueous ethanol.[6]
Caption: Synthesis of 4-Fluorobenzene-1,3-dicarboxylic acid.
Spectroscopic Data Analysis
The structure of 4-Fluorobenzene-1,3-dicarboxylic acid can be confirmed using various spectroscopic techniques.
-
¹H NMR (Proton NMR): The proton NMR spectrum is expected to show signals in the aromatic region (typically 7.0-8.5 ppm). Due to the substitution pattern, complex splitting patterns (doublets, triplets, or doublet of doublets) would be observed for the three protons on the benzene ring, with coupling constants characteristic of ortho, meta, and para relationships, further influenced by the fluorine atom. The acidic protons of the two carboxylic acid groups would appear as a broad singlet at a downfield chemical shift (typically >10 ppm), which is exchangeable with D₂O.
-
¹³C NMR (Carbon NMR): The ¹³C NMR spectrum would display eight distinct signals corresponding to the eight carbon atoms in the molecule. The signals for the two carboxylic acid carbons would appear significantly downfield (typically >165 ppm). The six aromatic carbons would resonate in the 110-140 ppm range. The carbon directly attached to the fluorine atom would show a large one-bond C-F coupling constant.
-
IR (Infrared) Spectroscopy: The IR spectrum would exhibit a very broad absorption band in the range of 2500-3300 cm⁻¹ characteristic of the O-H stretching of the hydrogen-bonded carboxylic acid groups. A strong absorption band around 1700 cm⁻¹ would correspond to the C=O stretching of the carbonyl groups. C-F bond stretching typically appears in the 1000-1300 cm⁻¹ region.
-
Mass Spectrometry (MS): Electron Impact Mass Spectrometry (EI-MS) would show the molecular ion peak (M⁺) at m/z = 184. Fragmentation patterns would likely involve the loss of hydroxyl radicals (-OH), water (-H₂O), and carbon monoxide (-CO) or carbon dioxide (-CO₂).
Caption: General workflow for chemical structure verification.
Applications in Research and Development
4-Fluorobenzene-1,3-dicarboxylic acid is a valuable intermediate with significant applications in materials science and drug development.
-
High-Performance Polymers: Its rigid aromatic core and two reactive carboxylic acid groups make it an excellent monomer for producing condensation polymers like polyesters and polyamides. The incorporation of fluorine enhances the thermal stability, mechanical strength, and chemical resistance of these polymers, making them suitable for applications in the aerospace and electronics industries.[1]
-
Metal-Organic Frameworks (MOFs): It serves as an organic linker in the construction of MOFs.[1] These crystalline materials have vast potential in gas storage, separation, and catalysis. The geometry and fluorine functionalization of the linker are crucial in tuning the structure and properties of the resulting MOF.
-
Drug Intermediates: As a drug intermediate, this compound is used in the synthesis of various active pharmaceutical ingredients (APIs).[7] The fluorine atom can improve the metabolic stability and binding affinity of a drug molecule, potentially leading to enhanced efficacy and a better pharmacokinetic profile.[8][9] Fluorinated benzoic acid derivatives have been investigated for their potential as antibacterial and antifungal agents.[8]
Safety and Handling
Based on available safety data, 4-Fluorobenzene-1,3-dicarboxylic acid is classified as an irritant.[2]
-
Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[2]
-
Precautions: Standard laboratory safety precautions should be followed. This includes using personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood. Avoid inhalation of dust and contact with skin and eyes.
References
- 1. 4-Fluorobenzene-1,3-dicarboxylic acid | 327-95-7 | Benchchem [benchchem.com]
- 2. 4-Fluorobenzene-1,3-dicarboxylic acid | C8H5FO4 | CID 242256 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. cymitquimica.com [cymitquimica.com]
- 4. fluorochem.co.uk [fluorochem.co.uk]
- 5. chembk.com [chembk.com]
- 6. 4-Fluorobenzoic acid | 456-22-4 [chemicalbook.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Biological Potential of FluoroBenzene Analogs [jscimedcentral.com]
- 9. nbinno.com [nbinno.com]
